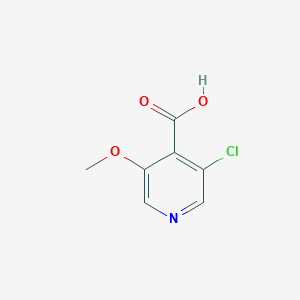

3-Chloro-5-methoxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUHOSGGUVTDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440700 | |

| Record name | 3-Chloro-5-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214976-36-0 | |

| Record name | 3-Chloro-5-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-methoxyisonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridine ring structure makes it a versatile intermediate for developing novel bioactive molecules. This guide provides a comprehensive overview of a robust and well-established protocol for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental procedures, and critical process parameters. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely produce this valuable compound.

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid (4-pyridinecarboxylic acid) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and metabolic stability. Specifically, halogenated and alkoxy-substituted isonicotinic acids are prevalent in a range of therapeutic agents, including anti-inflammatory drugs and anti-tuberculosis medications.[2][3] The target molecule of this guide, this compound, possesses a unique substitution pattern that is of significant interest for the development of novel chemical entities.[4]

The strategic placement of a chlorine atom at the 3-position and a methoxy group at the 5-position of the isonicotinic acid core provides multiple avenues for further chemical modification. The chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, while the methoxy group can influence the electron density of the pyridine ring and participate in hydrogen bonding interactions.[5] This dual functionality makes this compound a valuable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Strategy

A common and effective strategy for the synthesis of substituted pyridine carboxylic acids involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold. For this compound, a plausible retrosynthetic approach begins with the commercially available and relatively inexpensive starting material, chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This approach involves a series of decarboxylation, chlorination, and methoxylation steps.

Sources

- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Preparation of 3-Chloro-5-methoxyisonicotinic Acid

This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 3-Chloro-5-methoxyisonicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its synthesis.

Introduction: The Significance of Substituted Isonicotinic Acids

Substituted isonicotinic acids are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their rigid pyridine core, coupled with diverse functionalization patterns, allows for the fine-tuning of physicochemical properties and biological activity. This compound, in particular, serves as a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the chloro, methoxy, and carboxylic acid groups provides multiple reaction sites for further molecular elaboration.

Proposed Synthetic Strategies

Two primary synthetic routes are proposed for the preparation of this compound, starting from the commercially available 3-chloro-5-methoxypyridine. Each pathway offers distinct advantages and involves key chemical transformations that are well-documented in organic synthesis.

Route 1: Cyanation via Reissert-Henze Reaction followed by Hydrolysis

This classic approach involves the activation of the pyridine ring through N-oxidation, followed by the introduction of a cyano group at the 4-position. The resulting cyanopyridine is then hydrolyzed to the desired carboxylic acid.

Route 2: Direct C-4 Carboxylation via Directed Ortho-Metalation

This strategy leverages the directing effect of the pyridine nitrogen to achieve regioselective lithiation at the C-4 position, followed by quenching with carbon dioxide to install the carboxylic acid functionality.

Part 1: Synthesis via Reissert-Henze Reaction and Hydrolysis

This two-step sequence is a robust method for the introduction of a carboxylic acid group at the 4-position of a pyridine ring.

Step 1: Synthesis of 3-Chloro-5-methoxy-4-cyanopyridine via Reissert-Henze Reaction

The Reissert-Henze reaction provides a reliable method for the cyanation of pyridine N-oxides at the alpha-position.[1][2] The reaction proceeds through the formation of an O-acyl pyridinium salt, which is then attacked by a cyanide nucleophile.

Reaction Scheme:

Sources

3-Chloro-5-methoxyisonicotinic acid CAS number 214976-36-0

An In-depth Technical Guide to 3-Chloro-5-methoxyisonicotinic Acid (CAS: 214976-36-0)

Introduction: Unveiling a Versatile Pyridine Scaffold

This compound is a substituted pyridinecarboxylic acid derivative that has emerged as a valuable and versatile building block in modern medicinal and agrochemical research.[1] Its structure, featuring a pyridine core with strategically placed chloro, methoxy, and carboxylic acid functional groups, offers a unique combination of electronic properties, steric influences, and synthetic handles. The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals, as its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility.[2]

The chloro and methoxy substituents on this particular scaffold are of significant interest to medicinal chemists. The chlorine atom can modulate the acidity of the carboxylic acid, influence metabolic stability by blocking potential sites of oxidation, and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. The methoxy group can act as a hydrogen bond acceptor and its steric bulk can be used to probe the topology of protein binding pockets. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound, offering field-proven insights for its effective utilization in research and development programs.

PART 1: Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 214976-36-0 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | 3-chloro-5-methoxypyridine-4-carboxylic acid | N/A |

| SMILES | COC1=CN=CC(=C1C(=O)O)Cl | [1] |

| Predicted Boiling Point | 398.7 °C | [1] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Solubility | Soluble in many organic solvents like methanol, DMSO, and DMF | General Knowledge |

PART 2: Synthesis and Characterization

While a definitive, single-publication synthesis for this exact molecule is not prominent, a robust synthetic route can be designed based on well-established pyridine chemistry. The following protocol represents a logical and experimentally sound approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a readily available pyridine derivative. A plausible route involves the directed functionalization of the pyridine ring, culminating in the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system; successful formation of the intermediate at each stage can be confirmed by techniques like TLC and NMR before proceeding.

Step 1: Nucleophilic Aromatic Substitution to form 3-Chloro-5-methoxypyridine

-

Causality: One chlorine atom of 3,5-Dichloropyridine is selectively replaced by a methoxy group via nucleophilic aromatic substitution. The reaction is driven by the strong nucleophilicity of the methoxide anion.

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 3,5-dichloropyridine (1.0 equivalent).[3]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-Chloro-5-methoxypyridine, which can be purified by column chromatography.

Step 2: Directed Ortho-Metalation and Carboxylation

-

Causality: The methoxy group is an ortho-directing group for lithiation. n-Butyllithium, a strong base, abstracts the proton at the C4 position, which is the most acidic proton adjacent to both the directing methoxy group and the ring nitrogen. This generates a lithiated intermediate that acts as a potent nucleophile.

-

Dissolve the purified 3-Chloro-5-methoxypyridine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

-

Bubble dry carbon dioxide gas through the solution for 30-60 minutes. The reaction is typically exothermic and may require continued cooling.

-

Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization Workflow

Purity and structural confirmation are paramount. A standard workflow ensures the identity and quality of the synthesized material.

Caption: Standard workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles.[4]

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Description |

| ~13.5 | Broad singlet, 1H (Carboxylic acid proton, -COOH) |

| ~8.50 | Singlet, 1H (Pyridine proton at C2) |

| ~8.25 | Singlet, 1H (Pyridine proton at C6) |

| ~4.00 | Singlet, 3H (Methoxy protons, -OCH₃) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (ppm) | Description |

| ~165.0 | Carboxylic acid carbon (-COOH) |

| ~158.0 | C5 (Carbon attached to -OCH₃) |

| ~148.0 | C2 |

| ~145.0 | C6 |

| ~138.0 | C4 (Carbon attached to -COOH) |

| ~120.0 | C3 (Carbon attached to -Cl) |

| ~57.0 | Methoxy carbon (-OCH₃) |

Mass Spectrometry (MS): Expected [M-H]⁻ peak at m/z 186.0 for ESI-negative mode, corresponding to the loss of a proton. Infrared (IR) Spectroscopy: Expected characteristic peaks around 3000 cm⁻¹ (broad, O-H stretch), 1700 cm⁻¹ (strong, C=O stretch), and 1100-1300 cm⁻¹ (C-O stretch).

PART 3: Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate. Its value lies in providing a rigid, well-defined scaffold onto which further complexity can be built to interact with specific biological targets.

Role as a Core Building Block

The carboxylic acid group serves as a primary synthetic handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of various amines, introducing diverse side chains to explore structure-activity relationships (SAR).

Caption: Logical flow from building block to drug candidate.

Exemplary Applications & Rationale

The structural motifs within this compound are found in molecules targeting a range of diseases. For example, related chloro-methoxy phenyl derivatives are key components in the synthesis of potent phosphodiesterase type 5 (PDE5) inhibitors like Avanafil, used to treat erectile dysfunction.[5] The specific substitution pattern is designed to fit into the enzyme's active site, highlighting the importance of precise functional group placement that scaffolds like this provide.

Furthermore, substituted pyridine cores are integral to the development of kinase inhibitors, antibacterial agents, and compounds targeting CNS disorders. The strategic use of halogenation and methoxylation, as seen in this molecule, allows chemists to fine-tune properties such as cell permeability, metabolic stability, and target affinity, accelerating the journey from initial hit to a viable drug candidate.[2]

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification: The compound is an irritant. It may cause skin and serious eye irritation. It is also an acidic compound.

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is often 2-8°C for long-term stability.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a quintessential example of a modern synthetic building block. Its value is not derived from its own biological activity, but from the rich chemical potential embedded within its structure. The combination of a privileged pyridine core with synthetically versatile and pharmacologically relevant functional groups makes it a powerful tool for researchers. A thorough understanding of its synthesis, characterization, and the chemical logic behind its application empowers scientists to leverage this scaffold effectively, paving the way for the discovery and development of next-generation therapeutics and agrochemicals.

References

-

Supporting Information for publications. The Royal Society of Chemistry. (URL: [Link])

- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2457-47-8 | 3,5-Dichloropyridine | Chlorides | Ambeed.com [ambeed.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]

3-Chloro-5-methoxyisonicotinic acid molecular structure and properties

An In-Depth Technical Guide to 3-Chloro-5-methoxyisonicotinic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, outline a plausible synthetic pathway with detailed experimental protocols, and discuss its role as a versatile scaffold in the development of novel bioactive compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction

Substituted pyridinecarboxylic acids are a cornerstone of modern medicinal chemistry and agrochemical science. The pyridine ring, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability, making it a privileged scaffold in drug design. The strategic placement of functional groups, such as halogens and alkoxy moieties, allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

This compound (IUPAC: 3-chloro-5-methoxypyridine-4-carboxylic acid) is a valuable derivative within this class.[1] Its trifunctional nature—featuring a carboxylic acid for amide coupling or salt formation, a chloro group for cross-coupling reactions, and a methoxy group for modulating electronics and lipophilicity—makes it an exceptionally versatile intermediate for constructing diverse chemical libraries.[1][2] This guide serves to consolidate the known properties of this compound and provide expert insights into its synthesis, characterization, and application.

Physicochemical and Structural Properties

The unique arrangement of substituents on the pyridine ring dictates the compound's reactivity and physical characteristics. The electron-withdrawing nature of the chlorine atom and the carboxylic acid, coupled with the electron-donating effect of the methoxy group, creates a distinct electronic landscape for targeted chemical modifications.

Molecular Structure

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 214976-36-0 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [2][5] |

| Molecular Weight | 187.58 g/mol | [2][5] |

| IUPAC Name | 3-chloro-5-methoxypyridine-4-carboxylic acid | [1] |

| SMILES | COC1=CN=CC(=C1C(=O)O)Cl | [2] |

| Boiling Point (Predicted) | 398.7 ± 37.0 °C | [1][2] |

| Purity (Typical) | ≥98% | [5] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established pyridine chemistry. The following protocol is a representative example, starting from a commercially available dichlorinated precursor.

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a metal-halogen exchange and carboxylation. This strategy is chosen for its regioselectivity and use of common laboratory reagents.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloro-5-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Carbon Dioxide (CO₂) source (dry ice or gas cylinder)

-

Hydrochloric Acid (HCl, 1 M aqueous solution)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-methoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step is critical for regioselective deprotonation at the 4-position, directed by the adjacent methoxy and chloro groups.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling CO₂ gas through the solution for 30 minutes. Allow the mixture to slowly warm to room temperature. The use of a large excess of CO₂ ensures complete conversion of the lithiated intermediate.

-

Workup and Extraction: Quench the reaction mixture with water. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. Based on the molecular structure, the following spectroscopic signatures are expected.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets in the aromatic region (approx. 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. - A singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons. - A broad singlet at >10 ppm for the carboxylic acid (-COOH) proton. |

| ¹³C NMR | - Resonances for the 5 pyridine ring carbons (approx. 120-160 ppm). - A resonance for the methoxy carbon (approx. 55-60 ppm). - A downfield signal for the carboxylic acid carbonyl carbon (approx. 165-175 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - Sharp C=O stretch from the carboxylic acid (approx. 1700-1730). - C-O stretch from the methoxy group (approx. 1250). - C-Cl stretch (approx. 700-800). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 with an approximate 3:1 ratio, characteristic of a single chlorine atom. - Fragmentation may show loss of -OH (M-17), -COOH (M-45), and -OCH₃ (M-31). |

Applications in Research and Development

The utility of this compound lies in its capacity to serve as a versatile starting material for more complex molecules.[1]

Pharmaceutical Research

In drug discovery, this compound is an ideal scaffold for generating libraries of potential therapeutic agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. The chlorine atom can be functionalized via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. This approach has been used to develop compounds targeting a range of diseases, including tuberculosis and cancer.[1][6]

Caption: Use as a scaffold for generating diverse chemical libraries.

Agrochemical Development

The principles that make this compound valuable in pharmaceuticals also apply to agrochemical research. Substituted pyridines are prevalent in modern herbicides and fungicides.[1] The ability to systematically modify the 3, 4, and 5 positions of the pyridine ring allows for the optimization of activity against specific weeds or pathogens while minimizing off-target effects.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, handling procedures should be based on data from structurally similar acidic and chlorinated aromatic compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] Refrigeration is often recommended for long-term stability.[8][10]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8][9]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

This compound is a high-value chemical intermediate with significant, demonstrated utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Its well-defined structure and multiple functionalization points offer chemists a reliable and flexible platform for innovation. By understanding its properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this powerful building block into their discovery programs.

References

-

Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 214976-36-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 214976-36-0 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Spectroscopic Unveiling of 3-Chloro-5-methoxyisonicotinic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-5-methoxyisonicotinic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous molecules.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₃. Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group on the isonicotinic acid backbone, gives rise to a unique spectroscopic fingerprint. This guide will explore the expected ¹H NMR and ¹³C NMR chemical shifts, the characteristic vibrational frequencies in its IR spectrum, and the anticipated fragmentation patterns in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, a signal for the methoxy group protons, and a broad signal for the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.5 - 8.7 | Singlet | 1H |

| H-6 | 8.1 - 8.3 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

| -COOH | 12.0 - 14.0 | Broad Singlet | 1H |

Rationale for Predicted Shifts:

-

The protons at positions 2 and 6 of the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group.

-

The methoxy group is an electron-donating group, which would typically shield adjacent protons. However, its effect is counteracted by the overall electron-deficient nature of the pyridine ring.

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the substituents on the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-5 | 155 - 160 |

| C-6 | 120 - 125 |

| -OCH₃ | 55 - 60 |

| -COOH | 165 - 170 |

Rationale for Predicted Shifts:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm).

-

The carbon attached to the electronegative chlorine atom (C-3) and the oxygen of the methoxy group (C-5) will be deshielded.

-

The carbonyl carbon of the carboxylic acid will appear at a significantly downfield shift.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, C-Cl, C-O, and aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid/Methoxy) | 1210 - 1320 & 1000 - 1100 | Medium to Strong |

| C-Cl | 700 - 800 | Medium |

| Aromatic C-H | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | 1400 - 1600 | Medium |

Rationale for Predicted Absorptions:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[1][2][3]

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak.[1][3]

-

The C-O stretching vibrations from the carboxylic acid and the methoxy group will appear in the fingerprint region.[1][3]

-

The C-Cl stretch is typically found in the lower frequency region of the spectrum.

-

Aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol for FTIR Data Acquisition (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[4][5][6][7]

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[8][9][10]

Predicted Mass Spectrum Data (Electron Ionization)

Upon electron ionization, this compound is expected to produce a molecular ion peak and several fragment ions.

| m/z | Proposed Fragment | Comments |

| 187/189 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 172/174 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 142/144 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 127/129 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical. |

| 111 | [C₅H₂ClNO]⁺ | Further fragmentation of the pyridine ring. |

Rationale for Predicted Fragmentation:

-

The molecular ion peak will exhibit an M+2 peak with approximately one-third the intensity of the M peak, which is characteristic of compounds containing one chlorine atom.

-

Fragmentation is likely to occur at the functional groups. The loss of the methyl group from the methoxy ether and the loss of the carboxylic acid group are expected to be prominent fragmentation pathways.

-

Further fragmentation of the pyridine ring will lead to smaller charged species.

Experimental Protocol for EI-MS Data Acquisition

The following outlines a general procedure for obtaining an electron ionization mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers can confidently identify and characterize this molecule. The provided rationale for the predicted data, based on the principles of spectroscopy and analysis of similar structures, serves as a valuable resource for scientists in the field of drug discovery and development.

References

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic. Retrieved from [Link]

-

de Graaf, R. A., Chowdhury, G. M. I., & Behar, K. L. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 25(11), 1275–1289. [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Chad's Prep. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Nikolova, P., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(10), 1649. [Link]

-

Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 539-544. [Link]

-

Zhang, Y., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 21(9), 1594–1597. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Dougherty, R. C., Roberts, J. D., & Biros, F. J. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 47(1), 54-59. [Link]

-

National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Metaclass. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. edinst.com [edinst.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A-Technical-Guide-to-3-Chloro-5-methoxyisonicotinic-Acid-as-a-Synthetic-Building-Block

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of medicinal chemistry and drug discovery, pyridine carboxylic acids and their derivatives are foundational scaffolds.[1][2] Their prevalence in a multitude of FDA-approved drugs for conditions ranging from tuberculosis to cancer underscores their therapeutic significance.[1][2] Within this valuable class of compounds, 3-chloro-5-methoxyisonicotinic acid emerges as a particularly strategic building block. Its unique substitution pattern—a carboxylic acid for amide coupling, a chloro group for cross-coupling reactions, and a methoxy group to modulate electronic properties and metabolic stability—provides a trifecta of synthetic handles for the elaboration of complex molecular architectures.[3][4]

This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to deliver field-proven insights into its application. We will explore its core reactivity, provide validated experimental protocols, and explain the causal relationships behind methodological choices, equipping researchers and drug development professionals with the practical knowledge to effectively leverage this versatile intermediate.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning. The key data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-5-methoxypyridine-4-carboxylic acid | [3] |

| CAS Number | 214976-36-0 | [3][5] |

| Molecular Formula | C₇H₆ClNO₃ | [3][5] |

| Molecular Weight | 187.58 g/mol | [3][5] |

| Boiling Point (Predicted) | 398.7 ± 37.0 °C | [3][5] |

| Storage Conditions | 2-8°C | [3] |

| SMILES | COC1=CN=CC(=C1C(=O)O)Cl | [5] |

The presence of both a chlorine atom and a methoxy group on the pyridine ring creates a specific electronic environment that influences the reactivity of the carboxylic acid and the ring itself, making it a prime candidate for diverse synthetic transformations.

Core Synthetic Transformations & Protocols

The true power of this compound lies in its capacity to undergo sequential, regioselective reactions. The carboxylic acid function is the most common starting point for elaboration, typically via amide bond formation, followed by modification at the chloro-substituted position.

Amide Bond Formation: The Gateway Reaction

The formation of an amide bond is one of the most crucial reactions in pharmaceutical synthesis.[6] The carboxylic acid of our building block can be readily activated to couple with a vast array of primary and secondary amines, introducing significant molecular diversity.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. growingscience.com [growingscience.com]

Methodological & Application

Application Notes & Protocols: 3-Chloro-5-methoxyisonicotinic Acid as a Versatile Intermediate in Modern Drug Synthesis

Abstract

This document provides a detailed technical guide on the strategic application of 3-chloro-5-methoxyisonicotinic acid in pharmaceutical research and development. It serves as a critical building block for constructing complex molecular architectures, primarily due to its orthogonally reactive functional groups. We will explore its physicochemical properties, its role as a scaffold, and provide detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling and amide bond formation. The causality behind experimental choices is explained to empower researchers in their synthetic design and execution.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In medicinal chemistry, pyridine rings are privileged scaffolds found in numerous FDA-approved drugs. Their ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and modulate the physicochemical properties of a molecule makes them highly valuable. This compound emerges as a particularly strategic starting material. Its structure offers three distinct points for chemical modification: a carboxylic acid for amide coupling, a chloro group for carbon-carbon or carbon-heteroatom bond formation, and a methoxy group that influences ring electronics and can be a synthetic handle for further derivatization.[1] This trifunctionality allows for the divergent synthesis of compound libraries, accelerating the drug discovery process.

Physicochemical & Structural Properties

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 214976-36-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| IUPAC Name | 3-chloro-5-methoxypyridine-4-carboxylic acid | [1] |

| Boiling Point | 398.7 ± 37.0 °C (Predicted) | [1][2] |

| Canonical SMILES | COC1=CN=CC(=C1C(=O)O)Cl | [2] |

| Storage | 2-8°C | [1][6] |

| Appearance | White to off-white powder/solid | [6] |

Core Synthetic Applications: A Two-Stage Logic

The utility of this compound is best demonstrated through a logical, two-stage synthetic workflow. This approach allows for the systematic introduction of diversity at two key positions of the pyridine core.

Caption: Two-stage synthetic workflow using the title compound.

Stage 1: Palladium-Catalyzed Cross-Coupling. The chloro-substituent at the 3-position is an ideal handle for palladium-catalyzed reactions.[7] This enables the introduction of a vast array of aryl, heteroaryl, or alkenyl groups, which are crucial for modulating target binding affinity and pharmacokinetic properties. The Suzuki-Miyaura reaction is a robust and widely used method for this transformation.[8]

Stage 2: Amide Bond Formation. The carboxylic acid at the 4-position is readily converted into an amide. Amide bonds are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[9] This step is typically achieved using standard peptide coupling reagents.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step. These are robust starting points that can be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Objective: To synthesize a 3-aryl-5-methoxyisonicotinic acid derivative by forming a new carbon-carbon bond at the C3 position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add this compound (1.0 mmol, 187.6 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.[10] SPhos is a bulky, electron-rich phosphine ligand that stabilizes the catalyst and promotes efficient oxidative addition to the aryl chloride.[11]

-

-

Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL total).

-

Rationale: Degassing the solvent by bubbling with an inert gas for 15-30 minutes removes dissolved oxygen, further protecting the catalyst. The aqueous component is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the transmetalation step of the catalytic cycle.[11]

-

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water (20 mL) and acidify to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Rationale: The acidic workup ensures the product is in its neutral form. The brine wash prevents large amounts of water from being transferred with the organic layer.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure 3-aryl-5-methoxyisonicotinic acid.

Caption: Logical workflow for the Suzuki-Miyaura protocol.

Protocol 2: Amide Bond Formation using a Carboxylic Acid Intermediate

Objective: To couple the synthesized 3-aryl-5-methoxyisonicotinic acid with a primary or secondary amine.

Materials:

-

3-Aryl-5-methoxyisonicotinic acid (from Protocol 1) (1.0 eq)

-

Amine (R¹R²NH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation: Dissolve the 3-aryl-5-methoxyisonicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under a nitrogen atmosphere. Add HATU (1.2 mmol, 456 mg) and stir for 10 minutes at room temperature.

-

Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

-

-

Amine Addition: Add the desired amine (1.1 mmol) to the mixture, followed by the dropwise addition of DIPEA (3.0 mmol, 523 µL).

-

Rationale: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic environment, which is optimal for the coupling reaction.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction for the disappearance of the carboxylic acid starting material by LC-MS or TLC.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

-

Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide.

Conclusion

This compound is a high-value intermediate for drug discovery programs. Its well-defined reactive sites allow for predictable and efficient synthetic diversification through robust protocols such as the Suzuki-Miyaura coupling and standard amidation. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the synthesis of novel chemical entities with therapeutic potential.

References

-

Molecular Memory. (2017, March 29). Organic Synthesis of Some Commercially-Available Heterocyclic Drugs [Video]. YouTube. Retrieved from [Link]

-

Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Pharmacophore based synthesis of 3-chloroquinoxaline-2-carboxamides as serotonin3 (5-HT3) receptor antagonist. Biological & Pharmaceutical Bulletin, 27(9), 1403–1405. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

-

ResearchGate. (2004). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

-

Molecules. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- Google Patents. (n.d.). CN104628663A - Synthesis method of 3-chloromethyl-1,2,4-triazoline-5-one.

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. 214976-36-0|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | 214976-36-0 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3-Chloro-5-methoxyisonicotinic Acid in Medicinal Chemistry

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-Chloro-5-methoxyisonicotinic acid as a versatile scaffold in medicinal chemistry. This document outlines the compound's significance, key applications with a focus on anti-tubercular agents, and detailed protocols for the synthesis of bioactive derivatives.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a substituted pyridinecarboxylic acid derivative that serves as a crucial intermediate in the synthesis of complex heterocyclic compounds.[1] Its structure is of significant interest to medicinal chemists for several strategic reasons:

-

Privileged Scaffolding: The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility and pharmacokinetic profile of a molecule.

-

Vectorial Display of Substituents: The chlorine and methoxy groups at the 3 and 5 positions, respectively, along with the carboxylic acid at the 4-position, provide distinct vectors for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

-

Modulation of Physicochemical Properties: The chloro and methoxy groups play a critical role in modulating the electronic and lipophilic character of the molecule. A chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation.[2] The methoxy group can act as a hydrogen bond acceptor and influence conformation.[3]

Core Application: A Building Block for Novel Anti-Tubercular Agents

Tuberculosis (TB) remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. This compound has been identified as a valuable starting material for the synthesis of novel anti-tubercular compounds.[1] The isonicotinic acid hydrazide scaffold, famously represented by the frontline anti-TB drug isoniazid, is a key pharmacophore. By derivatizing this compound, researchers can generate novel analogs with the potential to overcome existing resistance mechanisms.

The general synthetic strategy involves the activation of the carboxylic acid group followed by coupling with various amines or hydrazines to generate a diverse library of amide or hydrazide derivatives. The chloro and methoxy substituents on the pyridine ring can then interact with the target enzyme's active site to enhance binding and inhibitory activity.

Workflow for Anti-Tubercular Candidate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a library of amides from this compound for anti-tubercular screening.

Caption: Synthetic workflow for generating an amide library from this compound.

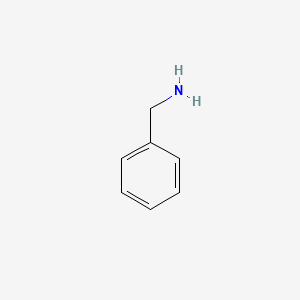

Detailed Protocol: Synthesis of N-benzyl-3-chloro-5-methoxyisonicotinamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative amide derivative of this compound. This protocol is designed to be self-validating with clear checkpoints and expected outcomes.

Objective: To synthesize N-benzyl-3-chloro-5-methoxyisonicotinamide as a model compound for anti-tubercular screening.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

-

Glass column for chromatography

Protocol Steps:

Part A: Synthesis of 3-Chloro-5-methoxyisonicotinoyl chloride (Activated Intermediate)

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.33 mmol).

-

Addition of Reagents: Add thionyl chloride (5 mL, 68.5 mmol) to the flask. Add one drop of anhydrous DMF as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid should completely dissolve.

-

Monitoring and Work-up: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting material. Once the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal. The resulting crude 3-Chloro-5-methoxyisonicotinoyl chloride is a yellow-orange solid or oil and is used directly in the next step without further purification.

Part B: Amide Coupling to Synthesize N-benzyl-3-chloro-5-methoxyisonicotinamide

-

Reaction Setup: Dissolve the crude 3-Chloro-5-methoxyisonicotinoyl chloride from Part A in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine: In a separate flask, dissolve benzylamine (0.63 g, 5.86 mmol, 1.1 equivalents) and triethylamine (1.1 mL, 7.99 mmol, 1.5 equivalents) in anhydrous DCM (10 mL).

-

Coupling Reaction: Add the benzylamine solution dropwise to the cold acid chloride solution over 15 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The product spot should be UV-active and stain with potassium permanganate.

Part C: Work-up and Purification

-

Quenching: Quench the reaction by adding 20 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure N-benzyl-3-chloro-5-methoxyisonicotinamide.

Expected Outcome:

-

Appearance: A white to off-white solid.

-

Yield: Typically 70-85%.

-

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Applications and Future Directions

While the anti-tubercular potential is a primary application, the this compound scaffold is also relevant in other therapeutic areas, particularly in the development of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 3,5-disubstituted pyridine motif of our title compound is analogous to the core structures of inhibitors of kinases such as c-Met.[4] The carboxylic acid can be converted to various amides to explore interactions with the solvent-exposed region of the kinase, a common strategy for achieving selectivity and potency.

Logical Framework for Kinase Inhibitor Development

Sources

- 1. WO2014128724A1 - Antitubercular compounds and process for the preparation thereof - Google Patents [patents.google.com]

- 2. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust and Efficient Amide Coupling Protocols for 3-Chloro-5-methoxyisonicotinic Acid

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The isonicotinic acid scaffold, a substituted pyridine-4-carboxylic acid, is a privileged structural motif found in numerous biologically active compounds.[1] Specifically, 3-Chloro-5-methoxyisonicotinic acid is a valuable intermediate, offering multiple points for diversification in drug discovery and agrochemical development programs.[2]

This application note provides detailed, field-proven protocols for the efficient amide coupling of this compound with primary and secondary amines. We will explore two of the most reliable and widely adopted coupling strategies: one employing the carbodiimide-based reagent system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5]

The protocols herein are designed to be reproducible and scalable, providing researchers with a robust foundation for their synthetic endeavors. We will delve into the mechanistic rationale behind reagent choices and reaction conditions, offering insights to facilitate troubleshooting and optimization.

Chemical Structures

| Compound | Structure |

| This compound |  |

| Benzylamine (Example Amine) |  |

| N-benzyl-3-chloro-5-methoxyisonicotinamide (Product) |  |

Mechanistic Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[6]

EDC/HOBt Coupling Mechanism

The EDC/HOBt method is a classic and cost-effective approach.[7] The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

-

Formation of the HOBt Ester and Amide Bond: HOBt, acting as an additive, intercepts the O-acylisourea to form an active HOBt ester. This ester is less prone to racemization and side reactions than the O-acylisourea. The amine then attacks the activated ester to form the desired amide, regenerating HOBt in the process.[9] The use of HOBt is crucial for minimizing racemization, especially in peptide synthesis.[7][10]

HATU Coupling Mechanism

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and less nucleophilic amines.[4][5] Its mechanism also involves the formation of a highly reactive active ester:

-

Carboxylic Acid Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[11]

-

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the OAt-active ester, leading to the formation of the amide bond.[5] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[5]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific amine used.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 187.58 | 1.0 | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 |

| EDC·HCl | 191.70 | 1.2 | 1.2 |

| HOBt·H₂O | 153.14 | 1.2 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187.6 mg).

-

Add anhydrous DMF (5 mL) to dissolve the acid.

-

Add HOBt·H₂O (1.2 mmol, 183.8 mg) and EDC·HCl (1.2 mmol, 229.9 mg) to the solution.

-

Add the amine (1.1 mmol, e.g., 117.9 mg of benzylamine) to the reaction mixture.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add DIPEA (2.5 mmol, 0.44 mL) to the stirring solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient amines.[4]

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 187.58 | 1.0 | 1.0 |

| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 |

| HATU | 380.23 | 1.2 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |

Step-by-Step Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 mmol, 187.6 mg) and HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol, 0.52 mL) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 mmol, e.g., 117.9 mg of benzylamine) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the amide coupling of this compound.

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: Both EDC and HATU are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.[4]

-

Order of Addition: For HATU couplings, pre-activation of the carboxylic acid before adding the amine is often beneficial and can lead to higher yields.

-

Choice of Base: DIPEA is a common non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the amine nucleophile.

-

Purification: The urea by-product from EDC can sometimes be difficult to remove. If the product is soluble in a less polar solvent, precipitation of the urea may be possible. For water-soluble products, using a water-soluble carbodiimide like EDC allows for removal of the urea by-product through aqueous extraction.[7]

-

Reaction Monitoring: TLC and LC-MS are invaluable tools for monitoring the consumption of starting materials and the formation of the product, allowing for accurate determination of the reaction endpoint.

Conclusion

The EDC/HOBt and HATU mediated amide coupling reactions are powerful and versatile methods for the synthesis of N-substituted-3-chloro-5-methoxyisonicotinamides. The choice between the two protocols will depend on the specific amine substrate, cost considerations, and the desired reaction time. The detailed procedures and insights provided in this application note offer a solid starting point for researchers and drug development professionals to successfully synthesize a diverse library of amide derivatives based on the this compound scaffold.

References

- Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.

- Wikipedia. (n.d.). HATU.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.

- Benchchem. (n.d.). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.

- Benchchem. (n.d.). This compound|CAS 214976-36-0.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidebridge.com [peptidebridge.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. hepatochem.com [hepatochem.com]

- 7. peptide.com [peptide.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 3-Chloro-5-methoxyisonicotinic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have emerged as a particularly fruitful scaffold for the development of herbicides, fungicides, and insecticides.[1] Their prevalence in numerous commercial products underscores the versatility of the pyridine ring in interacting with various biological targets. 3-Chloro-5-methoxyisonicotinic acid, a specifically substituted pyridine carboxylic acid, represents a key building block for the synthesis of a new generation of crop protection agents. The strategic placement of the chloro, methoxy, and carboxylic acid functionalities provides a unique combination of reactivity and physico-chemical properties, enabling chemists to fine-tune the biological activity and selectivity of the final products.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that drive the design of potent agrochemical candidates.

Core Chemistry: The Amide Bond as a Gateway to Bioactivity

A predominant strategy in the derivatization of this compound for agrochemical applications is the formation of amide linkages. The resulting N-substituted isonicotinamides are a prominent class of bioactive molecules. The carboxylic acid moiety of this compound is readily activated to form an acyl chloride or an active ester, which can then be reacted with a wide array of primary or secondary amines to generate a diverse library of amide derivatives. This approach is central to the synthesis of many modern herbicides and fungicides.[2]

The rationale behind this synthetic strategy is multi-faceted:

-

Modularity and Diversity: The amide coupling reaction is highly versatile, allowing for the introduction of a vast range of substituents via the amine component. This modularity is crucial in the lead optimization phase of agrochemical discovery, where subtle structural changes can lead to significant improvements in efficacy, selectivity, and safety.

-

Structural Rigidity and Conformational Control: The amide bond introduces a degree of conformational rigidity to the molecule, which can be critical for optimal binding to the target enzyme or receptor.

-

Metabolic Stability: The amide bond can influence the metabolic stability of the agrochemical in the target plant or pest, as well as in the environment.

Application in Herbicide Synthesis: A Protocol for the Synthesis of a Hypothetical N-Aryl Isonicotinamide Herbicide